molecular formula C9H9BrN2 B13342257 (S)-3-Amino-3-(4-bromophenyl)propanenitrile

(S)-3-Amino-3-(4-bromophenyl)propanenitrile

Cat. No.: B13342257
M. Wt: 225.08 g/mol
InChI Key: USZBSIPPVCXNKC-VIFPVBQESA-N
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Description

(S)-3-Amino-3-(4-bromophenyl)propanenitrile is an organic compound that features a bromine-substituted phenyl ring attached to a nitrile group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-3-(4-bromophenyl)propanenitrile typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as (S)-3-(4-bromophenyl)propanenitrile.

    Amination Reaction: The precursor undergoes an amination reaction, where an amino group is introduced. This can be achieved using reagents like ammonia or amines under specific conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the process may include steps such as solvent extraction, distillation, and crystallization.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-3-(4-bromophenyl)propanenitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using reagents like organolithium compounds or Grignard reagents.

    Oxidation and Reduction: The amino and nitrile groups can participate in oxidation and reduction reactions, respectively, to form different derivatives.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Substitution: Organolithium reagents, Grignard reagents, and palladium catalysts.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(S)-3-Amino-3-(4-bromophenyl)propanenitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: Researchers use it to study the effects of bromine-substituted phenyl compounds on biological systems.

    Material Science: It is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-3-Amino-3-(4-bromophenyl)propanenitrile involves its interaction with molecular targets in biological systems. The amino and nitrile groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The bromine atom may also play a role in modulating the compound’s activity by influencing its electronic properties.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylacetic Acid: Another bromine-substituted phenyl compound with different functional groups.

    4-Bromophenyl 4-Bromobenzoate: A compound with two bromine-substituted phenyl rings connected by an ester linkage.

Uniqueness

(S)-3-Amino-3-(4-bromophenyl)propanenitrile is unique due to the presence of both an amino group and a nitrile group on the same carbon atom, which allows for a wide range of chemical modifications and applications. Its specific structure and reactivity make it a valuable compound in various fields of research.

Properties

Molecular Formula

C9H9BrN2

Molecular Weight

225.08 g/mol

IUPAC Name

(3S)-3-amino-3-(4-bromophenyl)propanenitrile

InChI

InChI=1S/C9H9BrN2/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4,9H,5,12H2/t9-/m0/s1

InChI Key

USZBSIPPVCXNKC-VIFPVBQESA-N

Isomeric SMILES

C1=CC(=CC=C1[C@H](CC#N)N)Br

Canonical SMILES

C1=CC(=CC=C1C(CC#N)N)Br

Origin of Product

United States

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